![molecular formula C20H17N5O3 B2959713 1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-46-5](/img/structure/B2959713.png)
1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions. For instance, pyrimidinones can be synthesized from readily available α-substituted β-ketoesters . The β-ketoesters are transformed into acyl enamines and then cyclized to give oxazinones. These reactive intermediates are then converted into pyrimidinones by treatment with an appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with a dimethylphenyl group attached at one position and a nitrobenzyl group at another. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, in the presence of NADH, a nitrobenzyl group can be reduced by nitroreductase (NTR), leading to the release of a drug in enzyme-responsive drug delivery systems .Aplicaciones Científicas De Investigación
Anticancer Activity
- The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, has shown promising anticancer activity. One study highlighted the synthesis of these derivatives and their testing for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, compounds with a nitrobenzylideneamino substitution exhibited potent inhibitory activity, demonstrating significant potential in cancer therapy (Abdellatif et al., 2014).
Antimicrobial Activity
- Another research avenue explored the antimicrobial potential of linked heterocyclic compounds containing pyrazole-pyrimidine motifs. These studies synthesized and tested various derivatives for activity against Gram-positive and Gram-negative bacteria and fungi. Compounds featuring nitrophenyl groups at specific positions on the thiazolidin-4-one ring exhibited notable inhibitory activity, indicating their potential use in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and characterized for their antimicrobial and anticancer activity. This research showed that some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside good to excellent antimicrobial activity, suggesting their dual potential in therapeutic applications (Hafez et al., 2016).
Fluorescent Properties for Bioimaging
- The development of novel fluorescent Schiff base derivatives from 4-aminoantipyrine demonstrated compounds with large Stokes shifts and dual emission properties. These compounds, including those with nitrobenzylideneamino modifications, offer potential applications in bioimaging and molecular probes due to their excellent absorbance, fluorescent properties, and conformational isomerization induced by photoexcitation (Alam et al., 2015).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIUVFKSBXXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

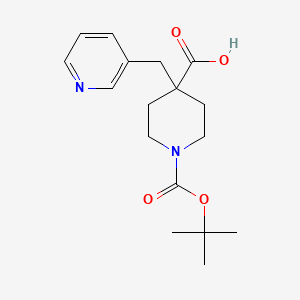
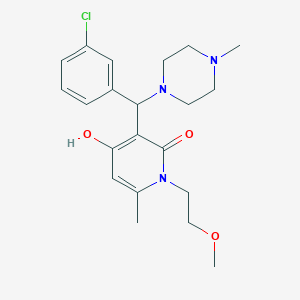
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
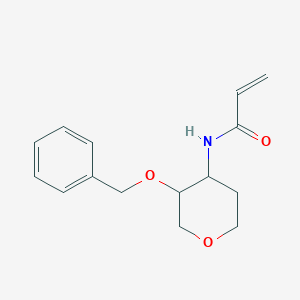
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
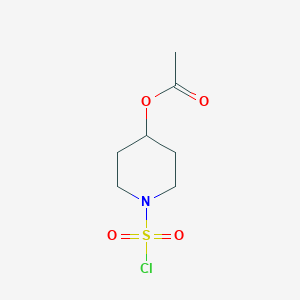
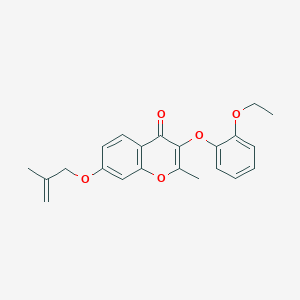
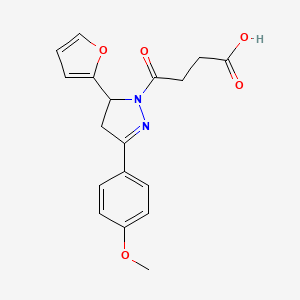
![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)
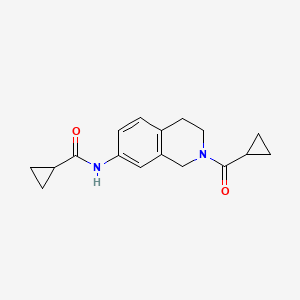
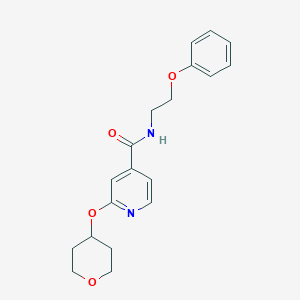
![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)